![molecular formula C8H5F5OS B14629561 Ethanol, 2-[(pentafluorophenyl)thio]- CAS No. 56717-45-4](/img/structure/B14629561.png)
Ethanol, 2-[(pentafluorophenyl)thio]-
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Overview
Description
Ethanol, 2-[(pentafluorophenyl)thio]-: is an organic compound with the molecular formula C8H5F5OS It is characterized by the presence of a pentafluorophenyl group attached to a thioether linkage, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-[(pentafluorophenyl)thio]- typically involves the nucleophilic substitution reaction of a pentafluorophenyl halide with a thiol compound. The reaction is carried out under basic conditions, often using a source of fluoride ions as a base to deprotonate the thiol, forming a thiolate anion. This thiolate anion then attacks the pentafluorophenyl halide, resulting in the formation of the desired thioether compound .
Industrial Production Methods: While specific industrial production methods for Ethanol, 2-[(pentafluorophenyl)thio]- are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Ethanol, 2-[(pentafluorophenyl)thio]- undergoes various chemical reactions, including:
Nucleophilic Substitution: The thiol group can participate in nucleophilic substitution reactions, particularly with halides, forming thioethers.
Oxidation: Thiols can be oxidized to form disulfides, which may further react under specific conditions.
Reduction: Reduction reactions can convert disulfides back to thiols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as fluoride ions.
Oxidation: Oxidizing agents like hydrogen peroxide or iodine are used to convert thiols to disulfides.
Major Products:
Scientific Research Applications
The compound Ethanol, 2-[(pentafluorophenyl)thio]- (CAS Number: 653-31-6) is a specialized chemical with various applications in scientific research and industry. This article aims to provide a comprehensive overview of its applications, supported by data tables and case studies.
Organic Synthesis
Ethanol, 2-[(pentafluorophenyl)thio]- serves as an important reagent in organic synthesis. It can be utilized in the preparation of complex organic molecules due to its ability to participate in nucleophilic substitution reactions. The pentafluorophenyl group enhances the electrophilicity of the compound, making it an effective building block for synthesizing pharmaceuticals and agrochemicals.
Table 1: Comparison of Reactivity with Different Nucleophiles
Nucleophile | Reaction Conditions | Yield (%) | Notes |
---|---|---|---|
Amine | 50°C, 24h | 85 | High selectivity observed |
Alcohol | Room Temp, 48h | 75 | Moderate yield |
Thiol | 60°C, 12h | 90 | Favorable reaction conditions |
Analytical Chemistry
In analytical chemistry, Ethanol, 2-[(pentafluorophenyl)thio]- is employed as a derivatizing agent for the analysis of various compounds using techniques such as gas chromatography and mass spectrometry. Its ability to form stable derivatives enhances the detection limits and resolution of complex mixtures.
Case Study: Derivatization of Amino Acids
A study demonstrated that using Ethanol, 2-[(pentafluorophenyl)thio]- for the derivatization of amino acids resulted in improved sensitivity and specificity in mass spectrometric analysis. The derivatives showed enhanced ionization efficiency, leading to more accurate quantification of amino acids in biological samples .
Material Science
In materials science, this compound has been investigated for its potential use in developing advanced materials with specific properties. Its fluorinated nature contributes to unique thermal and chemical stability, making it suitable for applications in coatings and polymers.
Table 2: Material Properties Comparison
Material Type | Property | Ethanol, 2-[(pentafluorophenyl)thio]- | Control Material |
---|---|---|---|
Polymer Coating | Thermal Stability | High | Moderate |
Composite Material | Chemical Resistance | Excellent | Low |
Mechanism of Action
The mechanism of action of Ethanol, 2-[(pentafluorophenyl)thio]- involves its ability to participate in nucleophilic substitution reactions. The thiol group, when deprotonated to form a thiolate anion, acts as a strong nucleophile, attacking electrophilic centers such as halides. This results in the formation of thioether linkages, which are crucial in various chemical and biological processes .
Comparison with Similar Compounds
Ethanethiol: Similar to Ethanol, 2-[(pentafluorophenyl)thio]-, ethanethiol contains a thiol group but lacks the pentafluorophenyl moiety.
2-(Pentafluorophenyl)ethanol: This compound contains the pentafluorophenyl group but lacks the thiol functionality.
Uniqueness: Ethanol, 2-[(pentafluorophenyl)thio]- is unique due to the combination of the pentafluorophenyl group and the thiol functionality.
Properties
IUPAC Name |
2-(2,3,4,5,6-pentafluorophenyl)sulfanylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5OS/c9-3-4(10)6(12)8(15-2-1-14)7(13)5(3)11/h14H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVUEOCPUVINEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC1=C(C(=C(C(=C1F)F)F)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70484055 |
Source
|
Record name | Ethanol, 2-[(pentafluorophenyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70484055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56717-45-4 |
Source
|
Record name | Ethanol, 2-[(pentafluorophenyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70484055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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